Fenpyroximate (Z,E) Fenpyroximate (Z,E) Fenpyroximate is a pyrazole acaricide and a tert-butyl ester. It has a role as a mitochondrial NADH:ubiquinone reductase inhibitor. It derives from a hydride of a 1H-pyrazole.
Brand Name: Vulcanchem
CAS No.: 111812-58-9
VCID: VC0127894
InChI: InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
SMILES: CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Molecular Formula: C₂₄H₂₇N₃O₄
Molecular Weight: 421.5 g/mol

Fenpyroximate (Z,E)

CAS No.: 111812-58-9

Reference Standards

VCID: VC0127894

Molecular Formula: C₂₄H₂₇N₃O₄

Molecular Weight: 421.5 g/mol

Fenpyroximate (Z,E) - 111812-58-9

CAS No. 111812-58-9
Product Name Fenpyroximate (Z,E)
Molecular Formula C₂₄H₂₇N₃O₄
Molecular Weight 421.5 g/mol
IUPAC Name tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Standard InChI InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
Standard InChIKey YYJNOYZRYGDPNH-UHFFFAOYSA-N
Isomeric SMILES CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
SMILES CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Canonical SMILES CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Colorform White crystalline powde
Density 1.25 g/cu cm at 20 °C
Flash Point 85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/
Melting Point 102.0 °C
101.1 to 102.4 °C
Description Fenpyroximate is a pyrazole acaricide and a tert-butyl ester. It has a role as a mitochondrial NADH:ubiquinone reductase inhibitor. It derives from a hydride of a 1H-pyrazole.
Shelf Life This product is stable for at least 12 months under normal storage conditions 25 deg +/- 2 °C. /FujiMite 5EC Miticide/Insecticide/
Solubility 3.46e-08 M
In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C)
Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175
In water, 2.31X10-2 mg/L at 25 °C, pH 7
Synonyms 4-[[[[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic Acid 1,1-Dimethylethyl Ester;
Vapor Pressure 5.63e-08 mmHg
7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C
PubChem Compound 107760
Last Modified Nov 11 2021
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